molecular formula C10H13NO2 B577931 6-Isopropoxy-4-methylnicotinaldehyde CAS No. 1289173-12-1

6-Isopropoxy-4-methylnicotinaldehyde

Cat. No.: B577931
CAS No.: 1289173-12-1
M. Wt: 179.219
InChI Key: SVGUEPMMWPMDTL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Isopropoxy-4-methylnicotinaldehyde involves several steps. One common method includes the reaction of 4-methylnicotinaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Isopropoxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Isopropoxy-4-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Isopropoxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve modulation of enzyme activities and signaling pathways .

Comparison with Similar Compounds

6-Isopropoxy-4-methylnicotinaldehyde can be compared with other nicotinamide derivatives, such as:

    4-Methylnicotinaldehyde: Lacks the isopropoxy group, leading to different chemical properties and reactivity.

    6-Isopropoxy-4-methylpyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-methyl-6-propan-2-yloxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10-4-8(3)9(6-12)5-11-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGUEPMMWPMDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745159
Record name 4-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289173-12-1
Record name 4-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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